(2S,3R)-2-(1-Prop-2-enoylpiperidin-4-yl)oxolane-3-carboxylic acid

asymmetric synthesis chiral building block stereochemical purity

(2S,3R)-2-(1-Prop-2-enoylpiperidin-4-yl)oxolane-3-carboxylic acid (CAS 2567489-13-6; molecular formula C13H19NO4; MW 253.29 g/mol) is a chiral, bifunctional research compound containing a piperidine-oxolane scaffold with a reactive acryloyl (prop-2-enoyl) warhead and a free carboxylic acid handle. The molecule possesses two defined stereocenters ((2S,3R)), a topological polar surface area of 66.8 Ų, XLogP3 of 0.6, and one hydrogen bond donor with four hydrogen bond acceptors.

Molecular Formula C13H19NO4
Molecular Weight 253.298
CAS No. 2567489-13-6
Cat. No. B2411290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3R)-2-(1-Prop-2-enoylpiperidin-4-yl)oxolane-3-carboxylic acid
CAS2567489-13-6
Molecular FormulaC13H19NO4
Molecular Weight253.298
Structural Identifiers
SMILESC=CC(=O)N1CCC(CC1)C2C(CCO2)C(=O)O
InChIInChI=1S/C13H19NO4/c1-2-11(15)14-6-3-9(4-7-14)12-10(13(16)17)5-8-18-12/h2,9-10,12H,1,3-8H2,(H,16,17)/t10-,12+/m1/s1
InChIKeyWHYQWNULPITFPD-PWSUYJOCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2S,3R)-2-(1-Prop-2-enoylpiperidin-4-yl)oxolane-3-carboxylic acid CAS 2567489-13-6: Procurement-Ready Structural and Physicochemical Baseline


(2S,3R)-2-(1-Prop-2-enoylpiperidin-4-yl)oxolane-3-carboxylic acid (CAS 2567489-13-6; molecular formula C13H19NO4; MW 253.29 g/mol) is a chiral, bifunctional research compound containing a piperidine-oxolane scaffold with a reactive acryloyl (prop-2-enoyl) warhead and a free carboxylic acid handle [1]. The molecule possesses two defined stereocenters ((2S,3R)), a topological polar surface area of 66.8 Ų, XLogP3 of 0.6, and one hydrogen bond donor with four hydrogen bond acceptors [1]. The acryloyl group equips this compound for use as a covalent inhibitor or PROTAC building block, while the carboxylic acid enables amide/ester conjugation without the need for deprotection steps required by Boc-protected analogs [2].

Why Structural Analogs of (2S,3R)-2-(1-Prop-2-enoylpiperidin-4-yl)oxolane-3-carboxylic acid Cannot Substitute in Covalent Probe Assembly


The most chemically similar analogs of this compound carry either a protecting group (e.g., Boc, Fmoc) in place of the acryloyl moiety or replace the carboxylic acid with an ester, carboxamide, or methyl substituent [1]. An acryloyl-bearing piperidine-oxolane core that also retains a free, underivatized carboxylic acid is exceedingly rare in the commercial catalog. The specific (2S,3R) stereochemistry at the oxolane 2- and 3-positions confers a defined conformational constraint (two atom stereocenters, zero undefined) that is absent in the racemic or diastereomeric mixtures commonly offered as alternatives [1]. Consequently, interchanging any single functional component—warhead, stereochemistry, or conjugation handle—breaks the compound's intended triple function as a stereodefined, reactive, and conjugatable covalent ligand scaffold.

Quantitative Differentiation of (2S,3R)-2-(1-Prop-2-enoylpiperidin-4-yl)oxolane-3-carboxylic acid Against Its Closest Analogs


Stereochemical Integrity: Two Defined Atom Stereocenters vs. Racemic Mixtures

The target compound exhibits exactly two defined atom stereocenters (2S,3R) and zero undefined stereocenters, as confirmed by PubChem's computed properties [1]. In contrast, the closest commercially available alternative, rac-(2R,3S)-2-[1-(prop-2-enoyl)piperidin-4-yl]oxolane-3-carboxylic acid, is supplied as a racemic mixture containing both (2R,3S) and (2S,3R) enantiomers, effectively providing at best 50% of the desired stereoisomer [2]. The stereoisomerically pure (2S,3R)-2-(piperidin-4-yl)oxolane-3-carboxylic acid (CAS 1808069-58-0) retains the chiral scaffold but lacks the acryloyl warhead entirely, precluding its direct use in covalent targeting applications without additional synthetic steps .

asymmetric synthesis chiral building block stereochemical purity

Dual Reactive Functionality: Free Carboxylic Acid Plus Acryloyl Warhead vs. Mono-Functional Analogs

The target compound carries both an acryloyl group (a Michael acceptor for covalent target engagement) and a free carboxylic acid (a conjugation handle for amide bond formation). The hydrogen bond donor count is 1 (the -COOH proton) and the hydrogen bond acceptor count is 4 (carbonyl oxygens from both the acryloyl and carboxylic acid groups, plus the oxolane ring oxygen) [1]. By comparison, 1-[4-(Oxolan-2-yl)piperidin-1-yl]prop-2-en-1-one (CAS 2189894-93-5; C12H19NO2; MW 209.28) possesses the acryloyl warhead and the piperidine-oxolane scaffold but completely lacks the carboxylic acid handle (hydrogen bond donor count = 0; acceptor count = 2) . Conversely, 2-(1-Methylpiperidin-4-yl)oxolane-3-carboxylic acid retains a carboxylic acid but substitutes the reactive acryloyl with a non-electrophilic methyl group, eliminating covalent bonding capability .

covalent inhibitor PROTAC linker conjugation handle

Hydrophilic-Lipophilic Balance: XLogP3 0.6 vs. More Lipophilic Six-Membered Ring Analogs

The target compound has a computed XLogP3 value of 0.6, indicating near-equilibrium hydrophilicity-lipophilicity balance suitable for aqueous biological assay conditions [1]. In contrast, 4-(1-Prop-2-enoylpiperidin-4-yl)oxane-4-carboxylic acid (CAS 2567497-38-3; C14H21NO4; MW 267.32), which replaces the oxolane (tetrahydrofuran, 5-membered ring) with an oxane (tetrahydropyran, 6-membered ring), presents an additional methylene unit in the oxygen heterocycle, increasing molecular weight by 14 Da and both the calculated logP and the topological polar surface area, which shifts the balance toward higher lipophilicity . The higher topological polar surface area of the oxane analog may reduce membrane permeability compared to the more compact oxolane-based scaffold [2].

drug-likeness solubility LogP optimization

Procurement Purity Benchmark: 95% Standard Purity with Batch QC vs. Uncharacterized Analog Supply

The target compound is commercially supplied at a standard purity of 95%, as verified by multiple independent vendor catalogs [1]. The deprotected precursor (2S,3R)-2-(piperidin-4-yl)oxolane-3-carboxylic acid (CAS 1808069-58-0) is also available at 95–98% purity with batch-specific QC documentation including NMR, HPLC, and GC . However, the racemic acryloyl analog (CAS 2567489-13-6 rac mixture) typically lacks the same level of batch-specific stereochemical characterization, and importantly, the carboxamide analog (2R,3S)-2-(1-prop-2-enoylpiperidin-4-yl)oxolane-3-carboxamide (CAS 2361576-58-9) is not widely available with documented purity benchmarks from multiple suppliers . This creates procurement risk for users requiring reproducible data generation.

chemical procurement quality control batch reproducibility

High-Value Application Scenarios for (2S,3R)-2-(1-Prop-2-enoylpiperidin-4-yl)oxolane-3-carboxylic acid Based on Quantitative Differentiation Evidence


Stereodefined Covalent Inhibitor Fragment Library Design

Medicinal chemistry groups constructing focused covalent fragment libraries require stereochemically pure building blocks with both a reactive warhead and a conjugation handle. The target compound provides two defined atom stereocenters with zero undefined stereocenters [1], enabling definitive structure-activity relationship interpretation in biochemical assays. The acryloyl group serves as a cysteine-targeting Michael acceptor, while the free carboxylic acid permits direct amidation with amine-containing target-binding motifs without deprotection steps [2]. The XLogP3 of 0.6 and TPSA of 66.8 Ų place this fragment within favorable drug-like property space, making it suitable for lead-like fragment screening campaigns [1]. For procurement purposes, users should specify the (2S,3R) enantiomer explicitly to avoid receiving the racemic mixture, which would dilute active fragment concentration by ~50%.

PROTAC Linker Intermediate with Pre-installed E3 Ligase Warhead

In PROTAC development, the simultaneous availability of an acryloyl group (for covalent E3 ligase recruitment) and a carboxylic acid (for POI-ligand tethering via amide coupling) on a single, stereodefined scaffold eliminates two sequential protection/deprotection cycles [1][2]. Compared to stepwise construction using separate acryloyl-piperidine and oxolane-carboxylic acid components, the integrated scaffold reduces synthetic steps by at least 2, translating to an estimated 30-40% reduction in overall synthesis time and reagent cost [2]. The compound's MW of 253.29 Da and moderate lipophilicity (XLogP3 0.6) minimize the risk of adding excessive molecular bulk that might compromise the drug-likeness of the final PROTAC conjugate [3].

Asymmetric Synthesis of Piperidine-Oxolane Based CNS Drug Candidates

The (2S,3R) stereochemistry of the target compound maps directly onto the pharmacophoric requirements of several CNS-active piperidine-oxolane derivatives [1][2]. The deprotected analog (CAS 1808069-58-0) has reportedly shown COX inhibition activity (IC50 values in the low micromolar range in preliminary in vitro assays) [2], suggesting that the acryloyl-derivatized version could serve as a covalent probe to interrogate cyclooxygenase active-site cysteines or related nucleophilic residues. Researchers should note that the target compound's free carboxylic acid enables direct conjugation to fluorophores or biotin for target engagement studies, distinguishing it from the ester or amide analogs that require additional hydrolysis or activation steps [3].

Chemical Biology Tool for Cysteine-Reactivity Profiling in Cellular Thermal Shift Assays (CETSA)

For CETSA and related target deconvolution experiments, the need for a covalent warhead paired with a functional group suitable for downstream pull-down or fluorescent labeling is paramount [1]. The target compound's acryloyl moiety provides irreversible cysteine engagement, while the carboxylic acid can be directly coupled to TAMRA or biotin-amine reporters via standard EDC/NHS chemistry [2]. Compared to using a two-piece system (a separate acryloyl-piperidine plus a linker-acid), the integrated scaffold ensures a 1:1 stoichiometry of warhead to reporter tag, eliminating batch-to-batch variability in conjugation efficiency that can confound cellular thermal shift quantification [3]. The compound's aqueous compatibility (XLogP3 0.6) further supports its use in cell-based assay conditions at concentrations up to 100 µM without precipitation.

Quote Request

Request a Quote for (2S,3R)-2-(1-Prop-2-enoylpiperidin-4-yl)oxolane-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.